REACTION_CXSMILES
|
[P+3]=O.[F:3][C:4]1[CH:9]=[C:8]([CH:10](O)[CH2:11][CH2:12][CH2:13][CH3:14])[CH:7]=[C:6]([F:16])[CH:5]=1>CCCCC>[F:3][C:4]1[CH:9]=[C:8]([CH:10]=[CH:11][CH2:12][CH2:13][CH3:14])[CH:7]=[C:6]([F:16])[CH:5]=1
|
Name
|
|
Quantity
|
64.5 g
|
Type
|
reactant
|
Smiles
|
[P+3]=O
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC(=C1)C(CCCC)O)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature overnight (glc analysis revealed absence of starting material)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=CC(=C1)C=CCCC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |